

Application of DDC-01-163 in studying L858R/T790M EGFR mutations.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DDC-01-163	
Cat. No.:	B14028743	Get Quote

Application of DDC-01-163 in Studying L858R/T790M EGFR Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the progression of non-small cell lung cancer (NSCLC). The L858R mutation in EGFR leads to its constitutive activation, making it a target for tyrosine kinase inhibitors (TKIs). However, the subsequent acquisition of the T790M "gatekeeper" mutation confers resistance to many first and second-generation TKIs. **DDC-01-163** is a potent and selective allosteric degrader of EGFR, specifically targeting mutant forms of the receptor, including the double mutant L858R/T790M. As a proteolysis-targeting chimera (PROTAC), **DDC-01-163** functions by recruiting the E3 ubiquitin ligase machinery to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This unique mechanism of action offers a promising strategy to overcome TKI resistance.

These application notes provide a comprehensive overview of the use of **DDC-01-163** as a tool to study L858R/T790M EGFR mutations, including detailed protocols for key experiments and data presentation.

Mechanism of Action



DDC-01-163 is a heterobifunctional molecule composed of a ligand that binds to an allosteric site on EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the mutant EGFR and CRBN into close proximity, **DDC-01-163** facilitates the transfer of ubiquitin to the receptor. Polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in total EGFR levels and subsequent downregulation of its downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire receptor protein, thereby preventing both its kinase-dependent and - independent functions.

Data Presentation

In Vitro Activity of DDC-01-163

Compound	Target	Assay Type	Cell Line	IC50 (nM)	Reference
DDC-01-163	EGFR L858R/T790 M	Kinase Inhibition	-	45	[1][2][3]
DDC-01-163	EGFR L858R/T790 M	Cell Proliferation	Ba/F3	96	[1]
JBJ-07-149	EGFR L858R/T790 M	Kinase Inhibition	-	1.1	[3]
JBJ-07-038	EGFR L858R/T790 M	Kinase Inhibition	-	19	[3]
JBJ-07-200	EGFR L858R/T790 M	Kinase Inhibition	-	390	[3]

Cellular Degradation Activity of DDC-01-163



Compound	Target	Cell Line	DC50 (nM)	Dmax (%)	Time Point (h)
DDC-01-163	EGFR L858R/T790 M/L718Q	Ba/F3	28	71	Not Specified

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of **DDC-01-163** on the viability of cancer cells harboring the L858R/T790M EGFR mutation.

Materials:

- NCI-H1975 cells (EGFR L858R/T790M)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- DDC-01-163
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.



- Prepare serial dilutions of **DDC-01-163** in complete growth medium.
- Remove the medium from the wells and add 100 μL of the diluted compound to each well.
 Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the ability of **DDC-01-163** to inhibit the kinase activity of purified L858R/T790M EGFR.

Materials:

- Recombinant human EGFR (L858R/T790M) kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP
- DDC-01-163
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit
- · 96-well white, flat-bottom plates
- Luminometer



Procedure:

- Prepare serial dilutions of DDC-01-163 in kinase assay buffer.
- In a 96-well plate, add the diluted **DDC-01-163**, the peptide substrate, and the recombinant EGFR L858R/T790M enzyme.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding the ADP-Glo[™] Reagent.
 Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

EGFR Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of EGFR in cells treated with **DDC-01-163**.

Materials:

- NCI-H1975 cells
- DDC-01-163
- · 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer



- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-EGFR, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Imaging system

Procedure:

- Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of DDC-01-163 for different time points (e.g., 6, 12, 24 hours).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and reprobe for a loading control (e.g., β-actin).



 Quantify the band intensities to determine the extent of EGFR degradation (DC50 and Dmax).

Analysis of Downstream Signaling (Western Blot)

This protocol assesses the effect of **DDC-01-163** on the phosphorylation of key downstream signaling proteins like Akt and ERK.

Materials:

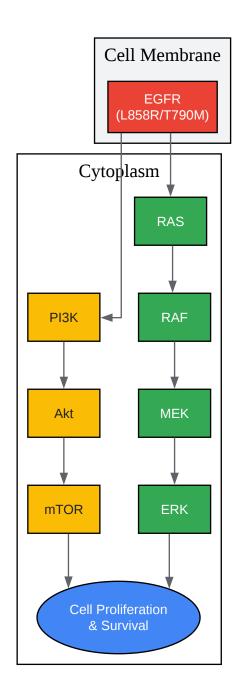
• Same as for the EGFR Degradation Assay, with the addition of primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

Procedure:

- Follow steps 1-7 of the EGFR Degradation Assay protocol.
- Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.
- Proceed with washing, secondary antibody incubation, and detection as described above.
- Strip the membrane and reprobe for total Akt, total ERK, and a loading control to normalize the data.
- Quantify the changes in phosphorylation levels of Akt and ERK upon treatment with DDC-01-163.

Mandatory Visualizations

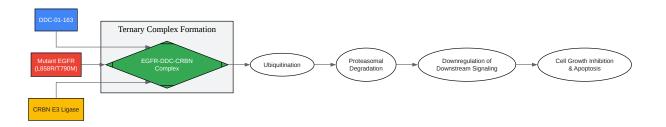




Click to download full resolution via product page

Caption: L858R/T790M EGFR Signaling Pathway.





Click to download full resolution via product page

Caption: DDC-01-163 Mechanism of Action Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DDC-01-163 | EGFR PROTAC | Probechem Biochemicals [probechem.com]
- 3. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of DDC-01-163 in studying L858R/T790M EGFR mutations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14028743#application-of-ddc-01-163-in-studying-l858r-t790m-egfr-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com